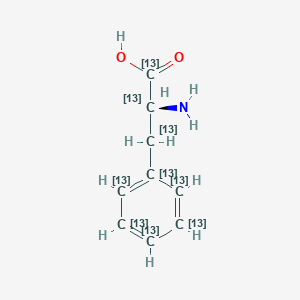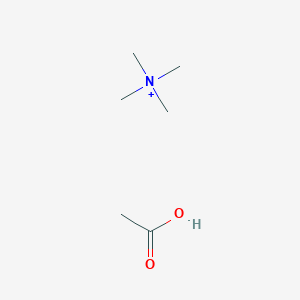
Acetic acid; tetramethylammonium ion
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid; tetramethylammonium ion is a compound that combines acetic acid, a simple carboxylic acid, with the tetramethylammonium ion, a quaternary ammonium ion Acetic acid is well-known for its role in vinegar, while the tetramethylammonium ion is commonly used in organic synthesis and industrial applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid; tetramethylammonium ion typically involves the reaction of tetramethylammonium hydroxide with acetic acid. The reaction can be represented as follows:
N(CH3)4OH+CH3COOH→N(CH3)4CH3COO+H2O
This reaction is usually carried out in an aqueous medium at room temperature. The resulting product is a salt that can be isolated by evaporation of the solvent.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar principles. The process may include additional steps for purification and concentration, such as crystallization or distillation, to ensure the desired purity and concentration of the final product.
化学反応の分析
Types of Reactions
Acetic acid; tetramethylammonium ion can undergo various types of chemical reactions, including:
Substitution Reactions: The tetramethylammonium ion can participate in nucleophilic substitution reactions, where it acts as a leaving group.
Acid-Base Reactions: The acetic acid component can engage in acid-base reactions, donating a proton to bases.
Esterification: Acetic acid can react with alcohols to form esters in the presence of an acid catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides and other nucleophiles, typically under mild conditions.
Acid-Base Reactions: Strong bases such as sodium hydroxide or potassium hydroxide are often used.
Esterification: Alcohols and acid catalysts like sulfuric acid are used, typically under reflux conditions.
Major Products Formed
Substitution Reactions: Products include substituted ammonium salts.
Acid-Base Reactions: Products include water and the corresponding salt.
Esterification: Products include esters and water.
科学的研究の応用
Acetic acid; tetramethylammonium ion has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of quaternary ammonium compounds.
Biology: Employed in biochemical assays and as a buffer in various biological experiments.
Medicine: Investigated for potential therapeutic applications, including as a component in drug formulations.
Industry: Utilized in the semiconductor industry for etching and cleaning processes, as well as in the production of specialty chemicals.
作用機序
The mechanism by which acetic acid; tetramethylammonium ion exerts its effects depends on the specific application:
In Organic Synthesis: The tetramethylammonium ion acts as a nucleophile or a leaving group, facilitating various substitution reactions.
In Biological Systems: The compound can act as a buffer, maintaining pH stability in biochemical assays.
In Industrial Processes: The acetic acid component can participate in acid-base reactions, while the tetramethylammonium ion can aid in solubilizing organic compounds.
類似化合物との比較
Similar Compounds
Tetramethylammonium Hydroxide: Similar in structure but lacks the acetic acid component.
Tetramethylammonium Chloride: Contains chloride instead of the acetate ion.
Quaternary Ammonium Salts: A broad class of compounds with similar ammonium ion structures but different anions.
Uniqueness
Acetic acid; tetramethylammonium ion is unique due to its combination of a carboxylic acid and a quaternary ammonium ion. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to similar compounds.
特性
分子式 |
C6H16NO2+ |
|---|---|
分子量 |
134.20 g/mol |
IUPAC名 |
acetic acid;tetramethylazanium |
InChI |
InChI=1S/C4H12N.C2H4O2/c1-5(2,3)4;1-2(3)4/h1-4H3;1H3,(H,3,4)/q+1; |
InChIキー |
MRYQZMHVZZSQRT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.C[N+](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



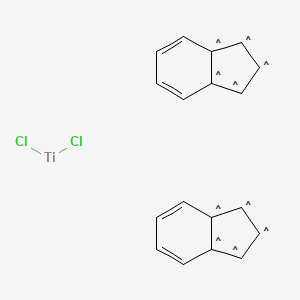
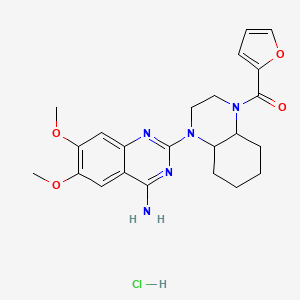
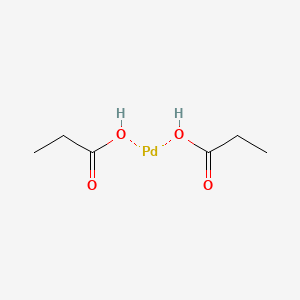
![1-(5-bromo-1-benzofuran-2-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B12060958.png)
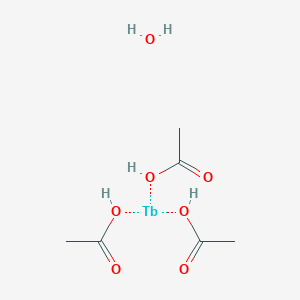
![[(3R,5S)-3,5-dimethyl-1-adamantyl]methanol](/img/structure/B12060978.png)
![sodium;[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-oxidophosphoryl] [(3R,4S,5S)-5-(3-carboxypyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12060986.png)
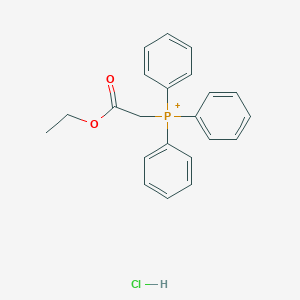
![(S)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline, >=97%](/img/structure/B12060993.png)
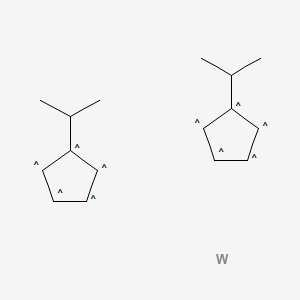
![[(2R)-3-carboxy-2-[(E)-octadec-9-enoyl]oxypropyl]-trimethylazanium](/img/structure/B12061004.png)
![Disodium 6-nitro-7-sulfamoyl-benzo[f]quinoxaline-2,3-diolate hydrate](/img/structure/B12061011.png)
